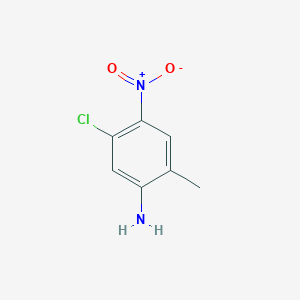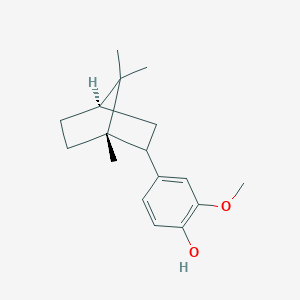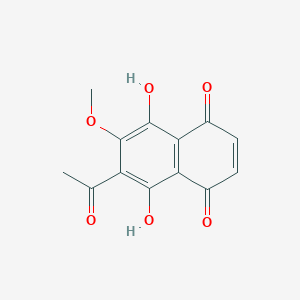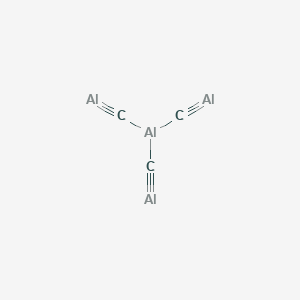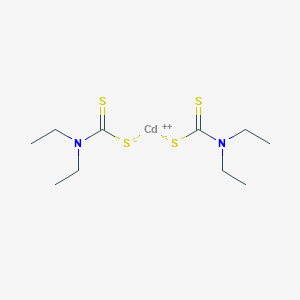
1,2,3,3-Tetramethylindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,3-Tetramethylindoline, also known as TMID, is an organic compound with a chemical formula C13H19N. It is a stable and highly soluble compound that finds its application in various fields such as organic synthesis, material science, and biomedical research. TMID is a versatile compound that has gained significant attention in recent years due to its unique properties and potential applications.
作用機序
1,2,3,3-Tetramethylindoline exerts its biological activity through various mechanisms. It has been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress. 1,2,3,3-Tetramethylindoline also activates the Nrf2/ARE pathway, which plays a crucial role in the regulation of antioxidant and detoxification enzymes. Additionally, 1,2,3,3-Tetramethylindoline has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1,2,3,3-Tetramethylindoline has been shown to exhibit various biochemical and physiological effects. It has been found to reduce lipid peroxidation and protein oxidation, which are key markers of oxidative stress. 1,2,3,3-Tetramethylindoline has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, 1,2,3,3-Tetramethylindoline has been shown to reduce the proliferation and migration of cancer cells.
実験室実験の利点と制限
1,2,3,3-Tetramethylindoline has several advantages as a research tool. It is a stable and highly soluble compound that can be easily synthesized. 1,2,3,3-Tetramethylindoline is also relatively non-toxic and exhibits low cytotoxicity, making it a safe compound to work with. However, 1,2,3,3-Tetramethylindoline has some limitations as well. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Additionally, 1,2,3,3-Tetramethylindoline may exhibit different biological effects depending on the cell type and experimental conditions.
将来の方向性
1,2,3,3-Tetramethylindoline has tremendous potential for future research. Further studies are needed to elucidate its mechanism of action and biological activity. 1,2,3,3-Tetramethylindoline can also be used as a tool to study oxidative stress-related diseases and develop new drugs. Additionally, 1,2,3,3-Tetramethylindoline can be used in combination with other compounds to enhance its biological activity and improve its efficacy. Overall, 1,2,3,3-Tetramethylindoline is a promising compound that has the potential to make significant contributions to the field of scientific research.
科学的研究の応用
1,2,3,3-Tetramethylindoline has been extensively studied for its potential applications in various fields of scientific research. It has been found to be an effective antioxidant and free radical scavenger, making it useful in the prevention and treatment of oxidative stress-related diseases. 1,2,3,3-Tetramethylindoline has also been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
特性
CAS番号 |
13034-76-9 |
|---|---|
製品名 |
1,2,3,3-Tetramethylindoline |
分子式 |
C12H17N |
分子量 |
175.27 g/mol |
IUPAC名 |
1,2,3,3-tetramethyl-2H-indole |
InChI |
InChI=1S/C12H17N/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4/h5-9H,1-4H3 |
InChIキー |
YNMGRZLDRLHRTN-UHFFFAOYSA-N |
SMILES |
CC1C(C2=CC=CC=C2N1C)(C)C |
正規SMILES |
CC1C(C2=CC=CC=C2N1C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)




